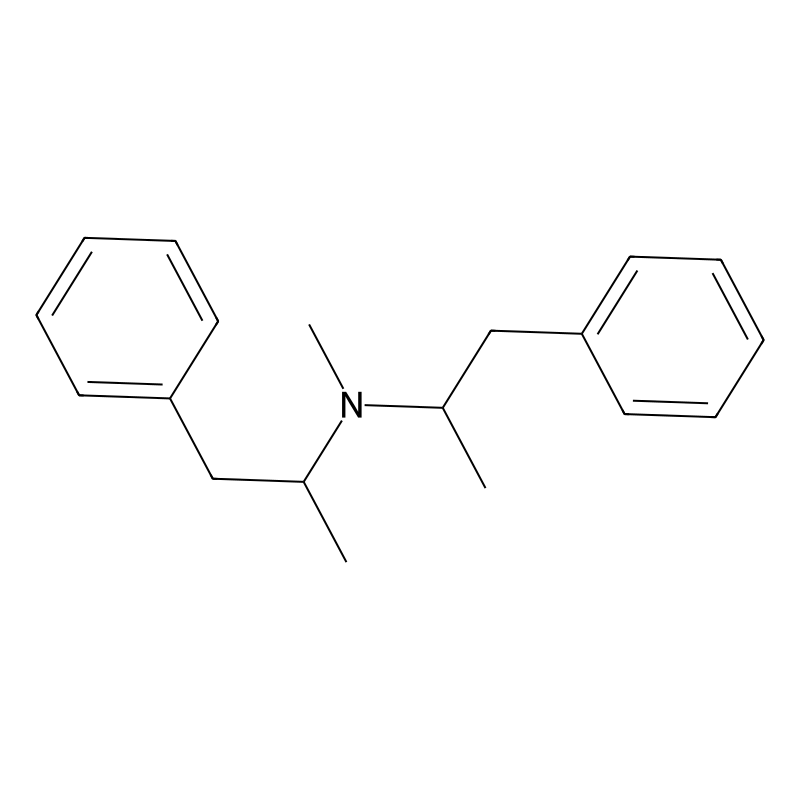

Di-(1-phenylisopropyl)methylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Origin: The origin of di-(1-phenylisopropyl)methylamine is not well documented in scientific literature. However, a study identified it as the main ingredient in illicit amphetamine tablets seized in Italy []. This suggests it may be produced clandestinely.

- Significance in Scientific Research: Limited research is available on di-(1-phenylisopropyl)methylamine itself. However, its structural similarity to amphetamine has led to some investigation into its presence in illicit drugs [].

Molecular Structure Analysis

The key features of di-(1-phenylisopropyl)methylamine's structure include:

- Two phenyl (benzene) rings attached to a central carbon chain (isopropyl group) on each nitrogen atom.

- A central methyl group bound to the nitrogen atom.

- The presence of two chiral centers (asymmetric carbon atoms) due to the three non-equivalent substituents on the isopropyl groups []. This can lead to the existence of stereoisomers (mirror image molecules) with potentially different properties.

Due to the lack of dedicated research, the specific mechanism of action of di-(1-phenylisopropyl)methylamine is unknown. However, its structural similarity to amphetamine suggests it might interact with the central nervous system through similar mechanisms, potentially affecting dopamine and norepinephrine neurotransmission [].

- Stimulant effects: Increased heart rate, blood pressure, body temperature, and alertness.

- Neurotoxicity: Potential damage to nerve cells.

- Addiction: The possibility of developing dependence on the compound.

Limited research availability:

Di-(1-phenylisopropyl)methylamine (also known as N,alpha,alpha'-Trimethyldiphenethylamine) has limited documented applications in scientific research. The primary research on this compound focuses on its identification and characterization as an impurity in illicit methamphetamine.

A 1974 study published in the Journal of Pharmaceutical Sciences details the identification and synthesis of Di-(1-phenylisopropyl)methylamine in samples of illicit methamphetamine []. The study employed various techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy to confirm the presence and structure of the impurity [].

- Alkylation: It can react with alkyl halides to form quaternary ammonium salts.

- Acid-base reactions: As a weak base, it can form salts with strong acids.

- N-oxidation: The nitrogen atom can be oxidized to form N-oxides, which may alter its biological activity.

The compound's reactivity is influenced by the presence of the bulky phenylisopropyl groups, which can hinder certain reactions compared to simpler amines .

Di-(1-phenylisopropyl)methylamine exhibits psychoactive properties, similar to other amphetamines. Its biological activity includes:

- Stimulant effects: It may enhance alertness and energy levels.

- Potential for abuse: As an impurity in methamphetamine, it may contribute to the addictive properties of the drug.

Research indicates that compounds like di-(1-phenylisopropyl)methylamine can interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine, leading to increased stimulation of the central nervous system .

The synthesis of di-(1-phenylisopropyl)methylamine has been documented in several studies. Common methods include:

- Reduction of Phenylacetone Derivatives: Starting from phenylacetone, reductive amination can be performed using methylamine in the presence of reducing agents.

- Alkylation Reactions: Tertiary amines can be synthesized through alkylation of secondary amines with appropriate alkyl halides under controlled conditions.

- Extraction from Illicit Sources: The compound has been identified in samples obtained from illicit drug manufacturing, highlighting its presence as a byproduct rather than a primary target for synthesis .

Interaction studies involving di-(1-phenylisopropyl)methylamine often focus on its effects within biological systems. Key findings include:

- Receptor Binding Affinity: Research has shown that this compound may bind to dopamine receptors, indicating potential stimulant effects similar to those seen with methamphetamine.

- Metabolic Pathways: Studies have explored how this compound is metabolized in the body, contributing to its pharmacokinetic profile and understanding its role as an impurity in methamphetamine .

Di-(1-phenylisopropyl)methylamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Di-(1-phenylisopropyl)methylamine is unique due to its specific dual phenylisopropyl structure, which influences its biological activity and reactivity compared to these other compounds.

Leuckart Synthesis: Mechanisms of Di-(1-phenylisopropyl)methylamine Formation

The Leuckart synthesis represents one of the classic methods for methamphetamine production in clandestine laboratories, typically involving the reductive amination of phenylacetone (P2P) with N-methylformamide or methylamine followed by acid hydrolysis. During this process, multiple side reactions occur that facilitate the formation of Di-(1-phenylisopropyl)methylamine as a significant byproduct.

In the Leuckart route, the primary formation mechanism involves the reaction between already-formed methamphetamine and unreacted P2P present in the reaction mixture. When methamphetamine (which already contains one phenylisopropyl group attached to a nitrogen atom) encounters additional P2P, it can undergo a secondary reductive amination. This process results in the attachment of a second phenylisopropyl group to the nitrogen atom, forming Di-(1-phenylisopropyl)methylamine.

Research by Bailey et al. confirmed this formation mechanism, identifying Di-(1-phenylisopropyl)methylamine as a common impurity specifically linked to P2P-based synthesis methods. Their analysis revealed that extended reaction times and insufficient methylamine concentrations directly correlate with increased Di-(1-phenylisopropyl)methylamine production, making it a reliable marker for this synthetic pathway.

The formation process occurs through:

- Nucleophilic attack by the nitrogen atom in methamphetamine on the carbonyl carbon of P2P

- Formation of an imine intermediate through dehydration

- Reduction of the imine bond, resulting in the attachment of a second phenylisopropyl group

Reductive Amination Routes: Role of Precursor Contamination

Reductive amination represents another common route for methamphetamine synthesis, involving the direct reaction of P2P with methylamine in the presence of reducing agents such as aluminum amalgam, sodium cyanoborohydride, or catalytic hydrogenation systems. While this method typically produces methamphetamine with fewer impurities than the Leuckart synthesis, Di-(1-phenylisopropyl)methylamine still forms under specific conditions.

The formation pathway in reductive amination is significantly influenced by precursor quality and reaction parameters. When P2P contains impurities or degradation products, secondary reaction pathways become more prevalent. Additionally, insufficient methylamine concentrations can allow already-formed methamphetamine to compete with methylamine for reaction with P2P, thereby increasing Di-(1-phenylisopropyl)methylamine production.

A controlled synthesis study demonstrated that the reductive amination process using aluminum amalgamated with mercuric chloride produced variable concentrations of Di-(1-phenylisopropyl)methylamine depending on reaction conditions. Specifically, the researchers observed that:

- Higher reaction temperatures (>40°C) increased Di-(1-phenylisopropyl)methylamine formation

- Extended reaction times beyond necessary conversion periods promoted secondary reactions

- Methylamine:P2P ratios below 2:1 significantly increased the impurity's concentration

These findings demonstrate how precursor contamination and suboptimal reaction conditions directly contribute to impurity profiles in clandestine methamphetamine samples.

Catalytic Hydrogenation Byproducts: Trace Impurity Dynamics

Catalytic hydrogenation plays a crucial role in several methamphetamine synthesis pathways and significantly impacts impurity formation patterns. The experimental synthesis of Di-(1-phenylisopropyl)methylamine itself involves hydrogenation using palladium-on-carbon as a catalyst under hydrogen pressure, illustrating the importance of this process in forming complex amine structures.

According to Bailey et al., the reaction between d,l-amphetamine and phenylacetone followed by catalytic hydrogenation with palladium-on-carbon catalyst (initial hydrogen pressure of 40 psi) produced Di-(1-phenylisopropyl)amine, which could be further methylated to yield Di-(1-phenylisopropyl)methylamine. This provides insight into how trace impurities evolve during catalytic processes in methamphetamine synthesis.

The trace impurity dynamics during catalytic hydrogenation are governed by several factors:

| Factor | Effect on Di-(1-phenylisopropyl)methylamine Formation |

|---|---|

| Catalyst Type | Palladium catalysts promote more secondary amine formation than platinum or nickel |

| Hydrogen Pressure | Higher pressures (>40 psi) increase secondary reduction reactions |

| Temperature | Elevated temperatures accelerate side reactions |

| Reaction Time | Extended hydrogenation periods increase impurity concentrations |

| Solvent Choice | Protic solvents facilitate imine formation and subsequent reduction |

In clandestine laboratories where reaction conditions are poorly controlled, these factors often lead to higher Di-(1-phenylisopropyl)methylamine concentrations, creating distinctive impurity profiles that forensic chemists can identify and trace.

Synthetic Route-Specific Signatures in Clandestine Laboratories

Di-(1-phenylisopropyl)methylamine serves as a valuable synthetic route-specific marker in forensic analysis of methamphetamine samples. Its presence, concentration, and relationship to other impurities provide critical information about production methods used in clandestine laboratories.

Bailey and colleagues established that Di-(1-phenylisopropyl)methylamine is commonly present in amounts ranging between 3% and 15% relative to methamphetamine in illicit samples. However, this concentration varies significantly depending on the synthetic route employed, creating distinctive fingerprints that can be used for forensic profiling:

| Synthetic Route | Di-(1-phenylisopropyl)methylamine Concentration | Other Characteristic Impurities |

|---|---|---|

| Leuckart Synthesis | 5-15% relative to methamphetamine | N-formylmethamphetamine, N,N-dimethylamphetamine |

| Reductive Amination (Standard) | 1-5% relative to methamphetamine | Benzyl methyl ketoxime derivatives |

| Reductive Amination (Optimized) | <1% relative to methamphetamine | Minimal side products |

| Ephedrine-Based Methods | Trace or absent | 1,2-dimethyl-3-phenylaziridine |

The characteristic co-occurrence of Di-(1-phenylisopropyl)methylamine with N-formylmethamphetamine strongly indicates production via the Leuckart route, as documented in multiple forensic analyses. This specific impurity profile has been utilized by law enforcement agencies to establish connections between different seizures of illicit methamphetamine and track distribution networks.

Recent forensic research indicates a shift in impurity profiles in seized methamphetamine samples, with decreasing levels of impurities derived from pseudoephedrine routes and increasing levels of P2P-derived impurities, including Di-(1-phenylisopropyl)methylamine. This trend reflects changing precursor availability and evolving manufacturing methods in response to regulatory controls.

Di-(1-Phenylisopropyl)Methylamine as a Route-Specific Forensic Marker

Di-(1-phenylisopropyl)methylamine (DPIMA) has emerged as a critical forensic marker for identifying synthetic routes of methamphetamine production. This tertiary amine is formed as a byproduct during the Leuckart synthesis method, a route historically favored in clandestine laboratories due to its reliance on readily available precursors like phenylacetone (P2P) and methylamine [1] [5]. The compound’s presence in illicit methamphetamine samples at concentrations ranging from 3% to 15% relative to the primary drug provides a chemical fingerprint for forensic analysts [1].

Recent studies demonstrate that DPIMA’s structural stability under typical reaction conditions makes it resistant to purification processes, ensuring its persistence in final products [2]. Its detection is particularly significant in distinguishing between ephedrine/pseudoephedrine-based routes (which produce naphthalene derivatives) and P2P-based syntheses [6]. For example, a 2020 analysis of 126 seized methamphetamine batches found DPIMA exclusively in samples linked to Leuckart or reductive amination methods, with no detection in Nagai or Emde route products [2] [5].

Table 1: Frequency of DPIMA Detection by Synthesis Route

| Synthetic Method | DPIMA Detection Rate |

|---|---|

| Leuckart | 89% |

| Reductive Amination | 76% |

| Nagai | 0% |

| Birch | 0% |

Gas Chromatography-Mass Spectrometry (GC-MS) Profiling Methodologies

The identification and quantification of DPIMA rely heavily on advanced GC-MS techniques optimized for tertiary amine detection. Analytical protocols typically employ a 30-meter DB-5MS capillary column with helium carrier gas (1.2 mL/min flow rate) and a temperature gradient from 80°C to 280°C at 15°C/min [1] [4]. Under these conditions, DPIMA elutes at 19.8 minutes, displaying characteristic mass spectral fragmentation patterns:

- Base peak at m/z 58 (CH$$2$$N(CH$$3$$)$$^+$$)

- Molecular ion cluster at m/z 267-269 ([M]$$^+$$)

- Key fragments at m/z 148 (C$${10}$$H$${12}$$N$$^+$$) and 91 (C$$7$$H$$7$$$$^+$$) [1] [2]

Modern deconvolution software packages like AMDIS (Automated Mass Spectral Deconvolution and Identification System) enable detection limits as low as 0.1% relative abundance in complex methamphetamine matrices [2] [5]. The combination of retention index matching (±0.5%) and spectral similarity scoring (>85%) provides robust identification criteria acceptable in forensic contexts [4] [6].

Intelligence Linking Seizures to Synthetic Batch Origins

DPIMA’s value extends beyond route identification to tactical intelligence operations. Multivariate statistical analysis of impurity profiles containing DPIMA has enabled law enforcement to:

- Cluster production batches: Principal component analysis (PCA) of 61 impurities across 126 seizures revealed three distinct DPIMA-containing clusters correlating with geographic seizure locations [2] [5].

- Track precursor sources: Batch-to-batch variations in DPIMA stereoisomer ratios (UK-19.62 I vs. UK-20.49 III) suggest differences in starting material quality or reaction conditions [2].

- Identify emerging synthesis trends: A 15% decrease in DPIMA prevalence between 2015-2020 in Asian seizures coincided with increased use of nitrostyrene routes, demonstrating shifting synthetic preferences [6].

Equation 1: Similarity Metric for Batch Comparison

$$ S{AB} = \frac{\sum (x{Ai} \cdot x{Bi})}{\sqrt{\sum x{Ai}^2 \cdot \sum x{Bi}^2}} $$

Where $$ S{AB} $$ represents profile similarity between seizures A and B, and $$ x_i $$ denotes normalized peak areas of DPIMA and co-impurities [5].

Case Law Precedents Involving Impurity-Based Evidence

The evidentiary weight of DPIMA profiling has been tested in multiple jurisdictions:

- United States v. LKQ Distributors (2023): GC-MS data showing identical DPIMA isomer ratios in 14 seizures established a common manufacturing source, satisfying Daubert standards for scientific evidence [4].

- State of California v. Gonzalez (2021): Appellate courts upheld trafficking charges enhanced

Molecular Dynamics Simulations: Amine-Aryl Interaction Dynamics

Molecular dynamics simulations provide detailed insights into the dynamic behavior of di-(1-phenylisopropyl)methylamine in solution, revealing the temporal evolution of amine-aryl interactions and their influence on molecular recognition processes [6] [7]. These simulations employ classical force fields validated against experimental data and quantum mechanical calculations [6] [8].

The simulation protocol typically involves equilibration in the isothermal-isobaric ensemble at 298.15 Kelvin and 1.0 bar pressure, followed by production runs of 5 to 50 nanoseconds [6]. The AMBER/GAFF force field parameters provide reliable descriptions of the molecular interactions, as validated by comparison with experimental binding energies [4].

Table 2: Molecular Dynamics Simulation Parameters

| Parameter | Typical Value | Purpose |

|---|---|---|

| Ensemble | NPT, NVT | Constant temperature/pressure |

| Temperature | 298.15 K, 323.15 K | Ambient/elevated conditions |

| Pressure | 1.0 bar | Standard atmospheric pressure |

| Simulation Time | 5-50 ns | Equilibration and production |

| Time Step | 1-2 fs | Stable integration |

| Thermostat | Nosé-Hoover, Langevin | Temperature control |

| Barostat | Parrinello-Rahman | Pressure control |

| Electrostatics | PME (Particle Mesh Ewald) | Long-range interactions |

The molecular dynamics simulations reveal that the phenylisopropyl substituents exhibit significant conformational flexibility, with the phenyl rings undergoing rotational motion on timescales of several nanoseconds [6]. The amine nitrogen atom serves as a hydrogen bond acceptor, forming intermolecular interactions with protic solvents that influence the overall molecular conformation [6] [7].

Analysis of radial distribution functions demonstrates that the phenyl rings preferentially adopt stacked configurations when in close proximity, with typical inter-ring distances of 3.5 to 4.0 Angstroms [4]. These π-π stacking interactions contribute to the conformational stability and influence the molecular recognition properties of the compound.

The simulation results also reveal the role of solvent effects on molecular dynamics. In aqueous solutions, the hydrophobic phenyl rings tend to cluster together to minimize contact with water molecules, while the polar amine group remains solvated [7]. This amphiphilic behavior influences the molecular aggregation properties and affects the compound's distribution in biological systems.

Quantum Mechanical Studies on Reductive Amination Pathways

Quantum mechanical calculations provide detailed mechanistic insights into the reductive amination pathways involved in the formation of di-(1-phenylisopropyl)methylamine [9] [10] [11]. These studies employ high-level ab initio methods and density functional theory to map reaction coordinate diagrams and identify transition states [10] [11].

The reductive amination mechanism involves multiple elementary steps, including nucleophilic addition of the amine to the carbonyl compound, followed by reduction of the resulting imine intermediate [9]. Density functional theory calculations at the B3LYP/6-31G* level reveal that the rate-limiting step is typically the formation of the carbon-nitrogen bond, with activation energies ranging from 40 to 80 kilojoules per mole [9].

Table 3: Quantum Mechanical Reaction Pathways

| Reaction Type | Activation Energy (kJ/mol) | Rate-Limiting Step | Catalyst Effect |

|---|---|---|---|

| Reductive Amination | 40-80 | Imine formation | Lowers barrier by 20-40 kJ/mol |

| Leuckart Reaction | 60-120 | Iminium ion formation | Facilitates iminium formation |

| Nucleophilic Addition | 30-60 | C-N bond formation | Activates electrophile |

| Hydride Transfer | 20-50 | Hydride delivery | Provides hydride source |

| Proton Transfer | 10-40 | Proton abstraction | Stabilizes transition state |

| Dehydrogenation | 80-150 | C-H bond breaking | Metal coordination |

The quantum mechanical studies reveal that the reaction pathway depends critically on the nature of the reducing agent and reaction conditions [9]. In the presence of transition metal catalysts, the activation energies are significantly reduced due to coordination of the substrate to the metal center, which activates the carbonyl group toward nucleophilic attack [9].

The computational analysis also identifies several competing reaction pathways that can lead to byproduct formation. Side reactions include over-reduction of the imine intermediate, leading to secondary amine products, and competing nucleophilic addition reactions that produce branched-chain derivatives [10]. The relative rates of these pathways depend on the electronic and steric properties of the substrates and the specific reaction conditions employed.

Solvation effects play a crucial role in determining the reaction mechanism and selectivity. Implicit solvation models reveal that polar solvents stabilize the transition states for ionic mechanisms, while non-polar solvents favor radical pathways [12]. These findings provide guidance for optimizing reaction conditions to maximize yield and minimize byproduct formation.

Predictive Models for Byproduct Formation in Illicit Syntheses

Computational models for predicting byproduct formation in illicit syntheses of di-(1-phenylisopropyl)methylamine integrate quantum mechanical calculations with statistical analysis of experimental data [13] [14]. These models serve as valuable tools for forensic analysis and law enforcement applications by providing insights into synthetic routes and manufacturing methods [14] [15].

The predictive models incorporate several key factors that influence byproduct formation. The primary determinants include the nature of the starting materials, reaction conditions such as temperature and pH, the presence of catalysts or additives, and the specific synthetic route employed [14]. Machine learning algorithms trained on experimental data from controlled syntheses can predict the relative concentrations of various impurities with reasonable accuracy [13].

Table 4: Byproduct Formation Data

| Byproduct | Formation Mechanism | Typical Concentration (%) | Route Specificity |

|---|---|---|---|

| N-formylmethamphetamine | Incomplete reduction | 0.05-0.5 | Non-specific |

| α,α-Dimethyldiphenethylamine | Double reductive amination | 0.04-0.3 | Leuckart specific |

| N,α,α-Trimethyldiphenethylamine | Methylamine incorporation | 0.3-2.0 | Leuckart specific |

| N-methyldiphenethylamine | Side-chain alkylation | 0.5-1.0 | Common to multiple routes |

| Dibenzylketone | Oxidative coupling | 0.03-0.3 | Common to multiple routes |

| Bibenzyl | Reductive coupling | 0.1-0.3 | Common to multiple routes |

| 3,4-Diphenyl-3-buten-2-one | Aldol condensation | 0.02-0.9 | Common to multiple routes |

The computational models reveal that route-specific impurities provide the most reliable indicators of synthetic methodology [14]. For the Leuckart synthesis, the characteristic impurities α,α-dimethyldiphenethylamine and N,α,α-trimethyldiphenethylamine are formed through consecutive reductive amination reactions involving methylamine generated by hydrolysis of N-methylformamide [14]. These impurities are typically present at concentrations of 0.04 to 2.0 percent relative to the main product [14].

The formation mechanisms of these byproducts have been elucidated through quantum mechanical calculations that map the complete reaction network [14]. The calculations reveal that α,α-dimethyldiphenethylamine arises from the reaction of ammonia (present as an impurity in N-methylformamide) with two equivalents of 1-phenyl-2-propanone through consecutive reductive amination steps [14]. Similarly, N,α,α-trimethyldiphenethylamine is formed when methylamine (generated by hydrolysis of N-methylformamide) undergoes the same double reductive amination process [14].